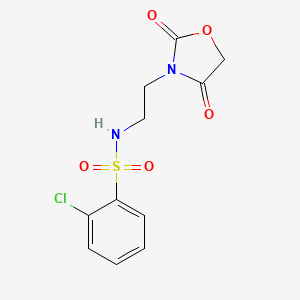

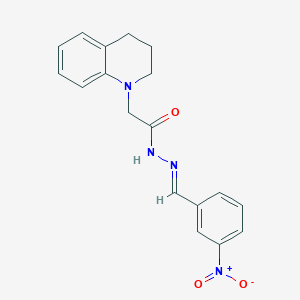

![molecular formula C14H12O3 B2480400 2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one CAS No. 13008-11-2](/img/structure/B2480400.png)

2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

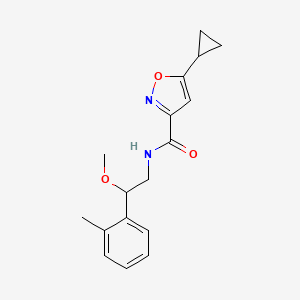

2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one is a chemical compound with the molecular formula C14H12O3 . It has a molecular weight of 228.25 . The compound is typically used for research purposes.

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12O3/c1-7-4-14(15)17-12-6-13-11(5-10(7)12)8(2)9(3)16-13/h4-6H,1-3H3 . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications

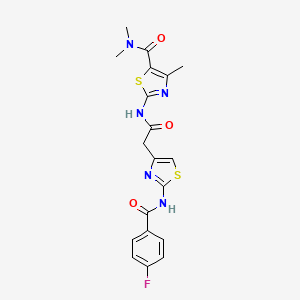

Green Synthesis Approaches

One significant application of related furochromenone structures is in the development of green synthesis methods. For instance, Kumar et al. (2015) demonstrated a green, catalyst-free, and solvent-free synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones. This method emphasizes high yield, atom efficiency, and environmental friendliness, which are essential in modern chemical synthesis (Kumar et al., 2015).

Novel Synthesis Techniques

Zhou et al. (2013) developed an efficient synthesis of 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones via a four-component reaction. This process, involving Michael addition and nucleophilic addition, demonstrates the complexity and versatility in synthesizing furochromenone derivatives, potentially including 2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one (Zhou et al., 2013).

Phototoxicity and Synthesis for Therapeutic Targets

Chimichi et al. (2002) focused on synthesizing linear 7H-furo[3,2-g]chromen-7-one derivatives for evaluating their phototoxicity on cultured cell lines, indicating potential therapeutic applications (Chimichi et al., 2002).

Crystal Structure Analysis

Cox et al. (2003) investigated the crystal structure of similar compounds, highlighting the importance of structural analysis in understanding the properties of these molecules (Cox et al., 2003).

Synthesis and Biomedical Applications

Amr et al. (2017) synthesized a series of substituted 7H-furo[3,2-g]chromen-7-one derivatives, testing them as EGFR and VEGFR-2 kinase inhibitors, illustrating the biomedical relevance of these compounds (Amr et al., 2017).

Properties

IUPAC Name |

2,3,5-trimethylfuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-7-4-14(15)17-12-6-13-11(5-10(7)12)8(2)9(3)16-13/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDGKMBVFICGHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60877437 |

Source

|

| Record name | PSORALEN,4,4',5'-TRIMETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2480317.png)

![3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2480328.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2480333.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2480334.png)